3-Chlorobenzo[4,5]thieno[3,2-c]pyridine
CAS No.:
Cat. No.: VC16486395
Molecular Formula: C11H6ClNS
Molecular Weight: 219.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6ClNS |
|---|---|
| Molecular Weight | 219.69 g/mol |
| IUPAC Name | 3-chloro-[1]benzothiolo[3,2-c]pyridine |
| Standard InChI | InChI=1S/C11H6ClNS/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6H |
| Standard InChI Key | XLYJXEDCIZLBEK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CN=C(C=C3S2)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-Chlorobenzo[4, thieno[3,2-c]pyridine features a fused bicyclic system comprising a thiophene ring (a five-membered aromatic ring with one sulfur atom) annulated to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine substituent is located at the 3-position of the benzo-thiophene component, conferring distinct electronic and steric properties to the molecule . The molecular formula is C₁₁H₆ClNS, with a molecular weight of 219.69 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆ClNS | |
| Molecular Weight | 219.69 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported |
The absence of reported melting and boiling points in literature suggests challenges in purification or instability under standard conditions .
Electronic and Steric Effects
The chlorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic substitution. Conversely, the sulfur atom in the thiophene ring contributes electron density via its lone pairs, creating regions of π-electron richness. These features enable diverse chemical modifications, making the compound a versatile intermediate in drug design.
Synthesis and Manufacturing Methodologies
One-Step Photochlorination
A patented method involves the photochlorination of 3-alkynyl pyridine derivatives using thionyl chloride (SOCl₂) in pyridine as a solvent. This one-step procedure simplifies traditional multi-step routes, achieving yields exceeding 70%. For example, irradiation of 2,3-dimethylpyridine with N-chlorosuccinimide (NCS) in carbon tetrachloride under nitrogen produces the bis-chloromethyl intermediate, which cyclizes to form the thienopyridine core .
Cyclization of Thioamide Precursors
Alternative routes utilize thioamide derivatives as starting materials. For instance, reacting 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetone in dimethylformamide (DMF) yields thieno[2,3-b]pyridine derivatives through cyclization . While this method is effective for functionalized analogs, scalability remains a challenge due to stringent reaction conditions .
Table 2: Comparison of Synthetic Routes
| Method | Starting Material | Yield | Key Advantage |
|---|---|---|---|
| Photochlorination | 2,3-Dimethylpyridine | 77% | One-step, high efficiency |
| Thioamide Cyclization | Thioamide derivatives | 60–70% | Functional group tolerance |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at the α-positions. Halogenation and nitration reactions are feasible, though the chlorine substituent may direct incoming electrophiles to specific sites.
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position is susceptible to displacement by nucleophiles such as amines or alkoxides. This reactivity is exploited to introduce pharmacophores, as seen in the synthesis of PI3K inhibitors.
Oxidation and Reduction
The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones, altering electronic properties. Conversely, catalytic hydrogenation reduces the aromatic rings, yielding partially saturated derivatives with distinct bioactivity .
Analytical Characterization
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at 750–760 cm⁻¹ (C–Cl stretch) and 1580–1600 cm⁻¹ (aromatic C=C) confirm the core structure.
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Nuclear Magnetic Resonance (NMR): ¹H-NMR signals at δ 7.2–8.0 ppm correspond to aromatic protons, while the chlorine substituent causes deshielding of adjacent protons .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 220.03 aligns with the theoretical mass of C₁₁H₆ClNS .
Applications in Drug Discovery
Kinase Inhibitors
The compound’s ability to fit into ATP-binding pockets of kinases makes it a candidate for oncology therapeutics. Modifications at the 3-position with bulkier groups improve selectivity for PI3Kα isoforms.
Antibacterial Agents
Functionalization with bromobenzofuran moieties enhances membrane penetration, as demonstrated by reduced biofilm formation in Staphylococcus aureus .
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